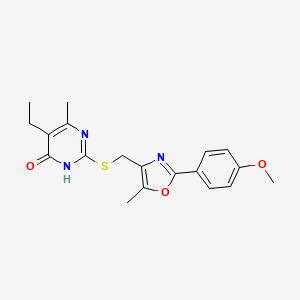

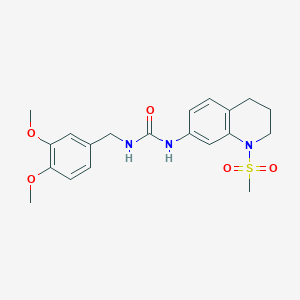

![molecular formula C15H13BrO3 B3000393 Methyl 3-[(2-bromophenoxy)methyl]benzoate CAS No. 438465-02-2](/img/structure/B3000393.png)

Methyl 3-[(2-bromophenoxy)methyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate involves the reaction between 3-hydroxybenzoic acid methyl ester and 2-bromophenylmethanol . The esterification process results in the formation of this compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring attached to a benzoate group via an ether linkage. The bromine atom is positioned ortho to the methoxy group. The chemical formula is C6H5−C(=O)−O−CH3 .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and aromatic substitution. For instance, it can undergo hydrolysis to yield 3-hydroxybenzoic acid and methanol .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

Methyl 3-[(2-bromophenoxy)methyl]benzoate has been used as an intermediate in the synthesis of various compounds. For example, it played a key role in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is crucial for the total synthesis of bisbibenzyls, known for their versatile biological activities. The synthesis involved a condensation reaction under specific conditions, using catalysts such as cupric oxide and mixed condensing agents like calcium carbonate with potassium carbonate (Lou Hong-xiang, 2012).

Biochemical Applications

In biochemistry, related compounds have been utilized in various ways. For instance, chloromethane, similar in structure, has been shown to act as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid, a key process in primary metabolism of the fungus Phellinus pomaceus. This indicates the potential of methyl benzoates in complex biochemical pathways (D. B. Harper et al., 1989).

Chemical Reaction Studies

Studies on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts under specific conditions have provided insights into the mechanisms of chemical reactions involving similar compounds. Such research helps in understanding the interaction between these compounds and various catalysts (S. T. King & E. J. Strojny, 1982).

Crystallographic Research

The crystal structures of compounds similar to this compound, like methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared, providing valuable insights into the structural differences and interactions within such molecules. This research is crucial for understanding the molecular architecture and potential applications of these compounds (P. A. Suchetan et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-[(2-bromophenoxy)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQYVQHGLIZAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

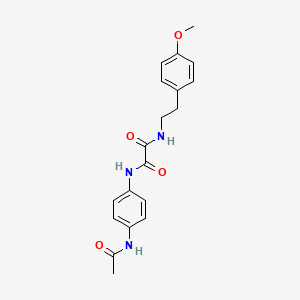

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)

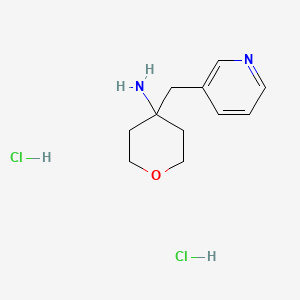

![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)

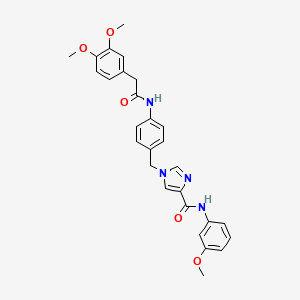

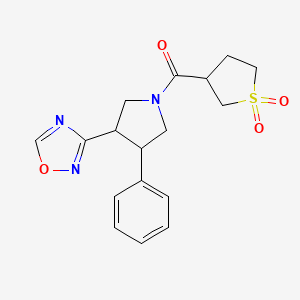

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)

![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)